6-Chloro-[2,2'-bipyridine]-5-carbonitrile
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Overview
Description
6-Chloro-[2,2’-bipyridine]-5-carbonitrile is a derivative of bipyridine, a class of compounds known for their coordination chemistry and applications in various fields. This compound features a chlorine atom at the 6th position and a nitrile group at the 5th position on the bipyridine ring, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the reaction between 2,6-dichloropyridine and 2-bromo-6-methylpyridine under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can undergo redox reactions, especially when coordinated with metal centers.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Redox: Metal complexes and oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and redox properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-[2,2’-bipyridine]-5-carbonitrile primarily involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of the reactions they catalyze .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the chlorine and nitrile substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination behavior and applications.
Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
6-Chloro-[2,2’-bipyridine]-5-carbonitrile is unique due to its specific substitution pattern, which enhances its reactivity and coordination ability. The presence of the chlorine and nitrile groups allows for further functionalization and tuning of its properties for specific applications.
Properties
IUPAC Name |
2-chloro-6-pyridin-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-8(7-13)4-5-10(15-11)9-3-1-2-6-14-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWQSLAEIHNJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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